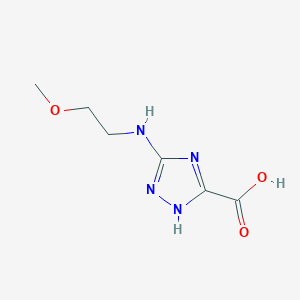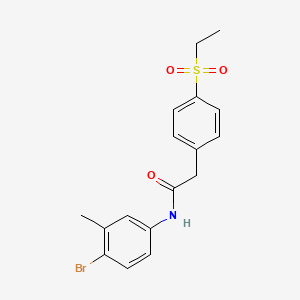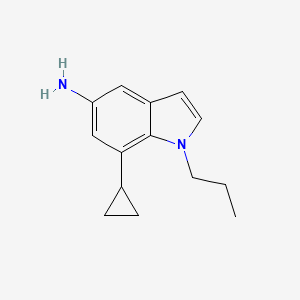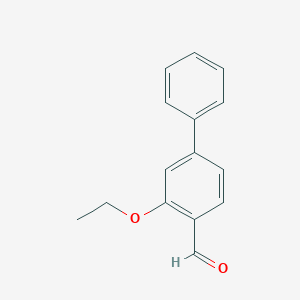
3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid include other triazole derivatives such as:
- 1H-1,2,4-Triazole-3-carboxylic acid
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
- 3-(2-Hydroxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxyethylamino group, in particular, may enhance its solubility, stability, and reactivity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C6H10N4O3 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H10N4O3/c1-13-3-2-7-6-8-4(5(11)12)9-10-6/h2-3H2,1H3,(H,11,12)(H2,7,8,9,10) |
Clé InChI |
RCHXBEMEQDHQOW-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=NNC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)









